Product packaging for Methyl N-Cbz-morpholine-2-carboxylate(Cat. No.:CAS No. 135782-22-8)

Methyl N-Cbz-morpholine-2-carboxylate

Cat. No.: B178243
CAS No.: 135782-22-8
M. Wt: 279.29 g/mol
InChI Key: BEYPAXFAPGHPIE-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Derivatives as Chemical Scaffolds

The morpholine moiety, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.gov Morpholine derivatives are integral components of numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, highlighting their therapeutic relevance. wikipedia.org The utility of morpholine extends beyond pharmaceuticals, with applications as corrosion inhibitors, solvents, and in the synthesis of agrochemicals. wikipedia.orge3s-conferences.org The accessibility of the morpholine ring through various synthetic routes further enhances its appeal as a fundamental building block in the design of novel chemical entities. nih.gove3s-conferences.org

Role of the Cbz Protecting Group in Synthetic Strategies

The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines in organic synthesis. total-synthesis.comwikipedia.org Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group effectively masks the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions. total-synthesis.comwikipedia.orgmasterorganicchemistry.com This protection is achieved by converting the amine into a carbamate. total-synthesis.com A key advantage of the Cbz group is its stability under a range of reaction conditions, including basic and mildly acidic environments. ijacskros.com Its removal, typically accomplished through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), proceeds under neutral conditions, which is advantageous for substrates containing other sensitive functional groups. masterorganicchemistry.comijacskros.com This orthogonality with other protecting groups makes the Cbz group a valuable tool in complex multi-step syntheses. total-synthesis.com

Overview of Methyl N-Cbz-morpholine-2-carboxylate as a Key Building Block

This compound is a chiral, non-racemic building block that has garnered significant attention in the scientific community. Its structure incorporates the beneficial features of the morpholine scaffold and the strategic utility of the Cbz protecting group, making it a valuable precursor for a variety of complex molecules.

Versatility in Organic Synthesis

The bifunctional nature of this compound, possessing both a protected amine and an ester group on a chiral morpholine framework, allows for a wide range of chemical transformations. The ester group can be hydrolyzed, reduced, or converted to amides, while the Cbz group can be removed to liberate the secondary amine for further functionalization. This versatility makes it an important intermediate in the asymmetric synthesis of more complex morpholine-containing structures.

Applications in Fine Chemical Production

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound serves as a valuable starting material. Its use facilitates the construction of complex molecules with precise stereochemistry, a critical requirement in the production of high-value chemicals for the pharmaceutical, agrochemical, and electronics industries.

Importance as a Pharmaceutical Intermediate

The morpholine ring is a common feature in many biologically active compounds and approved drugs. nih.gove3s-conferences.org Consequently, chiral morpholine derivatives like this compound are crucial intermediates in the synthesis of pharmaceutical agents. The specific stereochemistry at the 2-position is often essential for biological activity, and the use of this pre-functionalized, enantiomerically pure building block can significantly streamline the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO5 B178243 Methyl N-Cbz-morpholine-2-carboxylate CAS No. 135782-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 2-O-methyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYPAXFAPGHPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212981
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-22-8
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135782-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of Methyl N Cbz Morpholine 2 Carboxylate

Functional Group Transformations of the Carboxylate Moiety

The methyl ester group of Methyl N-Cbz-morpholine-2-carboxylate is a key site for chemical modification, allowing for its conversion into a variety of other functional groups.

Oxidation Reactions

Direct oxidation of the methyl carboxylate group is not a standard transformation. Typically, functionalization proceeds through hydrolysis or reduction. However, the morpholine (B109124) ring itself can be subject to oxidation under certain conditions. For instance, the carbon atoms adjacent to the ring oxygen and nitrogen are activated towards oxidation. While specific studies on the oxidation of this compound are not prevalent, related transformations on similar structures suggest potential pathways.

It is more common to first reduce the ester to a primary alcohol and then oxidize the alcohol to an aldehyde or a carboxylic acid. The conversion of related benzylic positions to carboxylic acids can be achieved using various oxidizing agents, a principle that could be applied after appropriate modification of the target molecule. organic-chemistry.org

Reduction Reactions to Alcohols or Amines

The methyl ester of this compound can be readily reduced to the corresponding primary alcohol, (4-(benzyloxycarbonyl)morpholin-2-yl)methanol. This transformation is a fundamental step in modifying the carboxylate moiety and is typically achieved with high efficiency using common reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) are effective for this purpose. Milder, more selective reagents like lithium borohydride (B1222165) (LiBH₄) or a borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) can also be employed, often when other sensitive functional groups are present in the molecule. researchgate.net The choice of reagent can be critical for achieving desired selectivity and yield.

Table 1: Common Reagents for the Reduction of this compound

Reagent Product Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) (4-(benzyloxycarbonyl)morpholin-2-yl)methanol Anhydrous THF, 0 °C to room temp.
Lithium Borohydride (LiBH₄) (4-(benzyloxycarbonyl)morpholin-2-yl)methanol THF, 50 °C

Further reduction to an amine, specifically to yield 4-(benzyloxycarbonyl)-2-(aminomethyl)morpholine, would typically proceed from the corresponding carboxylic acid via an intermediate amide, which is then reduced.

Amide Bond Formation and Peptide Synthesis Applications

This compound is a valuable building block in peptide synthesis, primarily due to its protected amino acid structure. uantwerpen.be The N-Cbz (carbobenzoxy) group is a well-established protecting group for the morpholine nitrogen, preventing its participation in unwanted side reactions during peptide coupling. libretexts.org

The formation of an amide bond from the methyl ester typically involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, N-Cbz-morpholine-2-carboxylic acid, under basic conditions (saponification), for example, using lithium hydroxide (B78521) (LiOH) in a mixture of water and THF.

Following hydrolysis, the resulting carboxylic acid is activated and coupled with a free amine of another amino acid or peptide fragment. researchgate.net A wide array of coupling reagents can be used for this purpose, which convert the carboxylic acid into a more reactive species that is readily attacked by the amine. researchgate.netthieme-connect.de The choice of coupling reagent and additives can minimize side reactions and prevent racemization at the chiral center. uantwerpen.be

Table 2: Selected Methods for Amide Bond Formation

Coupling Reagent / Method Description
Carbodiimides (e.g., DCC, EDC) Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic reagents that activate the carboxyl group. Often used with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions. uantwerpen.belibretexts.org
Uronium/Phosphonium (B103445) Salts (e.g., HATU, HBTU, PyBOP) These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and lead to fast reaction times and high yields, making them popular in modern peptide synthesis. uantwerpen.be

The ability to use this molecule in both solution-phase and solid-phase peptide synthesis highlights its versatility. uantwerpen.bebaranlab.org

Reactions Involving the Morpholine Ring System

The morpholine ring itself offers opportunities for further chemical modification, allowing for the creation of a diverse range of substituted analogs.

Nucleophilic Substitution Reactions on the Morpholine Ring

Direct nucleophilic substitution on the saturated carbon atoms of the morpholine ring is generally not feasible unless a suitable leaving group is present. However, functionalization can be achieved through other pathways. For instance, base-catalyzed reactions starting from precursors like 2-tosyl-1,2-oxazetidine and α-formyl carboxylates can yield substituted morpholine hemiaminals. acs.orgnih.gov These intermediates can then undergo further synthetic transformations, including nucleophilic attack, to generate highly decorated morpholine structures. acs.org This approach allows for the diastereoselective construction of conformationally rigid morpholines with substituents at the C-2 and C-3 positions. acs.orgnih.gov

Functionalization of the Morpholine Skeleton

The morpholine skeleton is a privileged structure in medicinal chemistry, and methods for its functionalization are of significant interest. researchgate.netnih.gove3s-conferences.org De novo synthesis strategies often provide access to a wide variety of substituted morpholines that would be difficult to obtain by modifying the parent ring. nih.gov For example, multicomponent reactions, such as the Ugi reaction, can be employed to assemble highly substituted morpholine rings from simple starting materials. nih.gov

For pre-formed morpholine rings, transition metal-catalyzed reactions have emerged as powerful tools for functionalization. Palladium-catalyzed processes, such as the Tsuji-Trost reaction or carboamination reactions, enable the introduction of substituents at various positions on the ring with good control over stereochemistry. e3s-conferences.orgorganic-chemistry.org These methods can produce enantiopure cis-3,5-disubstituted morpholines, which are challenging to synthesize using traditional techniques. e3s-conferences.org The ability to introduce functional groups at specific positions allows for fine-tuning of the molecule's properties for various applications.

Formation of Substituted Morpholine Derivatives

This compound serves as a key starting material for a range of substituted morpholines. The primary routes of derivatization involve the transformation of the methyl ester and the deprotection of the nitrogen, which can be followed by further functionalization.

Key potential derivatization reactions include:

Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding N-Cbz-morpholine-2-carboxylic acid. This carboxylic acid derivative is a crucial intermediate for forming amides via coupling reactions.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines using standard peptide coupling reagents (like HATU or EDC) to form a diverse library of amide derivatives.

Reduction: The methyl ester can be reduced to a primary alcohol (N-Cbz-(2-hydroxymethyl)morpholine) using reducing agents such as lithium borohydride. This alcohol provides a handle for further reactions, including etherification or oxidation.

N-Deprotection: The Cbz group can be removed via hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst). This unmasks the secondary amine of the morpholine ring, yielding methyl morpholine-2-carboxylate. nih.gov This free amine is a key site for subsequent N-alkylation or N-acylation reactions, allowing for the introduction of a wide array of substituents at the nitrogen atom. asianpubs.org

These transformations underscore the role of this compound as a versatile scaffold. The ability to selectively modify different parts of the molecule allows for the systematic synthesis of libraries of substituted morpholines for various applications, including drug discovery.

Table 1: Potential Derivatization Reactions

Starting MaterialReaction TypeReagentsProduct
This compoundHydrolysisLiOH, H₂O/THFN-Cbz-morpholine-2-carboxylic acid
N-Cbz-morpholine-2-carboxylic acidAmidationR-NH₂, HATU, DIPEAN-Cbz-morpholine-2-carboxamide
This compoundReductionLiBH₄, THFN-Cbz-(2-hydroxymethyl)morpholine
This compoundN-DeprotectionH₂, Pd/CMethyl morpholine-2-carboxylate

Stereochemical Control in Reactions of this compound

The stereochemical outcome of reactions involving this compound is profoundly influenced by the pre-existing stereocenter at the C-2 position and the conformational constraints of the morpholine ring. The interplay of steric and stereoelectronic effects dictates the facial selectivity of reactions, such as the alkylation of the corresponding enolate or additions to the carbonyl group. This inherent control is critical for the synthesis of enantiomerically pure, highly substituted morpholine derivatives, which are important in medicinal chemistry. banglajol.info

Influence of Pseudo A1,3 Strain and Anomeric Effects

The conformational preference of the substituent at the C-2 position is a key determinant of reactivity and is largely governed by two competing factors: pseudo A1,3 strain and the anomeric effect.

Pseudo A1,3 Strain: This term describes the steric repulsion between an axial substituent at the C-2 position and the axial protons at the C-6 and N-4 positions (or the N-substituent). This 1,3-diaxial interaction destabilizes the conformation where the carbomethoxy group is in the axial position, thus favoring an equatorial placement to minimize steric clash. imperial.ac.uk

Anomeric Effect: In contrast, the anomeric effect is a stereoelectronic phenomenon that often favors the axial orientation of an electronegative substituent on a carbon adjacent to a heteroatom in a heterocyclic ring. In this molecule, there is a stabilizing interaction between the lone pair of electrons of the ring oxygen (O-1) and the antibonding orbital (σ*) of the adjacent C2-carbomethoxy bond. This orbital overlap is maximized when the carbomethoxy group is in the axial position.

The final conformational equilibrium of the morpholine ring is a balance between these opposing effects. The preferred conformation determines the trajectory of incoming reagents, thereby influencing the stereochemical outcome of reactions at or adjacent to the C-2 center.

Diastereoselective Outcomes with Brønsted Acids

Brønsted acids can play a crucial role in enhancing the diastereoselectivity of reactions involving this compound. nih.gov While specific documented examples for this exact compound are sparse, the underlying principles of Brønsted acid-catalyzed stereoselection can be applied.

A plausible mechanism involves the protonation of one of the heteroatoms, most likely the ring oxygen or the carbonyl oxygen of the Cbz group. This protonation can lock the conformation of the morpholine ring and increase its steric bulk. In a reaction involving the formation of an enolate at the C-2 position, the protonated, conformationally-restricted ring acts as a chiral auxiliary. The associated counter-ion from the Brønsted acid can then help to shield one face of the enolate, directing an incoming electrophile to the opposite face and resulting in a highly diastereoselective transformation. This strategy is a known method for achieving high levels of stereocontrol in the synthesis of other heterocyclic systems. nih.gov

Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl N-Cbz-morpholine-2-carboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed insights into the molecular structure of this compound.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the morpholine (B109124) ring, the methyl ester, and the N-Cbz protecting group.

The chemical shifts (δ) are influenced by the electronic environment of each proton. wisc.edu Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (further downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of the atoms. ubc.canih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl (C₆H₅)7.2 - 7.4Multiplet
Benzylic (CH₂)5.1 - 5.3Singlet
Morpholine H-24.3 - 4.5Multiplet
Methyl Ester (OCH₃)3.7 - 3.8Singlet
Morpholine H-3, H-53.5 - 4.1Multiplets
Morpholine H-63.0 - 3.6Multiplets

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, allowing for a count of non-equivalent carbons. libretexts.org The chemical shift of each carbon is dependent on its hybridization and electronic environment. compoundchem.comlibretexts.org Carbons in carbonyl groups (esters, carbamates) are significantly deshielded and appear far downfield. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)170 - 175
Carbamate Carbonyl (C=O)155 - 160
Aromatic Carbons (C₆H₅)127 - 137
Benzylic (CH₂)65 - 70
Morpholine C-3, C-565 - 75
Morpholine C-255 - 60
Methyl Ester (OCH₃)50 - 55
Morpholine C-640 - 45

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions. wisc.edu

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the entire molecular structure. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comyoutube.com For this compound, COSY would reveal the coupling network within the morpholine ring, confirming the connectivity of protons from H-2 through H-3 and H-5 through H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com An HSQC spectrum would definitively assign each proton signal to its corresponding carbon in the morpholine ring and the methyl and benzylic groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like the carbonyls) and piecing together different fragments of the molecule. For instance, it would show a correlation between the methyl ester protons and the ester carbonyl carbon.

Nuclear Overhauser Effect (NOE) spectroscopy, particularly the 2D NOESY experiment, is a powerful tool for determining the spatial proximity of atoms, irrespective of their bonding connectivity. nanalysis.comlibretexts.org NOE arises from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å). nanalysis.com This technique is essential for establishing the relative stereochemistry of substituents on the morpholine ring. nih.gov By observing cross-peaks in a NOESY spectrum, one can determine which protons are on the same face of the ring, thereby elucidating the compound's conformational and stereochemical details.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. researchgate.net If a suitable single crystal of this compound can be grown, this technique can precisely measure bond lengths, bond angles, and torsion angles. mdpi.commdpi.com Crucially, X-ray crystallography can establish the absolute stereochemistry of chiral centers, providing a complete and accurate representation of the molecule's spatial arrangement. nih.gov The analysis would also reveal the preferred conformation of the morpholine ring (e.g., chair, boat) in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. asianpubs.org Using a high-resolution technique like electrospray ionization (ESI), the precise molecular formula can be confirmed.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). nih.gov The fragmentation of N-protected amino acid esters often follows predictable pathways. niscpr.res.in For this compound, characteristic fragmentation would likely include:

Loss of the methoxy group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the benzylic C-O bond, leading to a prominent C₇H₇⁺ ion (tropylium ion) at m/z 91.

Loss of CO₂ from the carbamate moiety.

Ring-opening fragmentation of the morpholine scaffold.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. mdpi.com

Computational Chemistry and Conformational Analysis

Density Functional Theory (DFT) Calculations for Conformational Space Exploration

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to explore the conformational landscapes of molecules, providing reliable structural and spectroscopic predictions.

For morpholine (B109124) and its derivatives, DFT calculations have been instrumental in identifying stable conformers. Studies on the parent morpholine ring have shown that it primarily adopts a chair conformation. For substituted morpholines, such as those with N-acyl or N-sulfonyl groups, DFT has been used to determine the energetic barriers to ring inversion and the influence of substituents on this process. While specific DFT studies focusing exclusively on Methyl N-Cbz-morpholine-2-carboxylate are not prevalent in publicly accessible literature, the principles from related N-substituted morpholines can be applied. Theoretical calculations on similar N-acylhydrazone systems have successfully used DFT (specifically CAM-B3LYP/6-31+G(d,p)) to reveal how N-acylation can significantly alter preferred dihedral angles. nih.gov In the case of this compound, the bulky N-Cbz (carbobenzyloxy) group is expected to have a significant impact on the conformational equilibrium of the morpholine ring.

Analysis of Rotatable Bonds and Torsional Angles

In related N-substituted morpholine systems, dynamic NMR studies have been employed to investigate the energy barriers associated with bond rotation and ring inversion. For instance, in certain N-substituted morpholines, the conjugation of the substituent with the nitrogen lone pair can lower the barrier to ring inversion. researchgate.net For this compound, the key torsional angles would be:

ω (O=C-N-C): This angle within the Cbz group defines the orientation of the carbonyl relative to the morpholine ring.

φ (C-N-C-C): This describes the rotation around the N-C2 bond of the morpholine ring.

ψ (N-C2-C=O): This angle relates the orientation of the methyl carboxylate group to the morpholine ring.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing specific conformations. While this compound lacks a classic hydrogen bond donor (like an N-H or O-H group), weak C-H···O interactions may exist.

In studies of other complex morpholine derivatives, intramolecular hydrogen bonds have been shown to be a dominant factor in dictating the preferred conformation. For example, in certain polychloronitrophenyl N-substituted morpholines, a strong intramolecular hydrogen bond was identified as a key feature stabilizing a chair conformation of the morpholine ring. researchgate.net The analysis of molecular electrostatic potentials and non-covalent interaction (NCI) plots can reveal the presence and significance of such weak interactions within this compound, which could influence the orientation of the Cbz and methyl carboxylate groups relative to the morpholine ring.

Molecular Mechanics (MMFF) Calculations

Molecular Mechanics (MM) methods offer a faster, classical mechanics-based approach to conformational analysis. The Merck Molecular Force Field (MMFF) is a popular choice for organic and medicinal compounds. While less accurate than DFT for electronic properties, MMFF is highly effective for rapidly exploring the vast conformational space of flexible molecules.

A typical MMFF conformational search for this compound would involve systematically rotating the key torsional angles and minimizing the energy of each resulting structure. This process generates a large number of possible conformations, which can then be clustered and ranked by their relative energies. The lowest energy conformers identified by MMFF are then often subjected to higher-level DFT calculations for more accurate energy refinement and geometry optimization. This hierarchical approach balances computational cost with accuracy.

Applications and Biological Relevance of Methyl N Cbz Morpholine 2 Carboxylate and Its Derivatives

Role as a Synthetic Intermediate in Medicinal Chemistry

The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govchemsrc.com Methyl N-Cbz-morpholine-2-carboxylate serves as a quintessential example of a versatile synthetic intermediate, providing a robust scaffold for the construction of more complex molecules with therapeutic potential. The presence of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross the blood-brain barrier. chemicalbook.com

Development of New Drug Candidates

The quest for novel therapeutic agents has led researchers to explore the vast chemical space offered by morpholine derivatives. asianpubs.org this compound acts as a foundational building block in the development of new drug candidates. Its structure allows for systematic modifications, enabling the synthesis of libraries of compounds that can be screened for various biological activities. nih.gov The morpholine ring itself is a key component in a number of commercially available drugs, highlighting its importance in drug design. silverfernchemical.com The development of morpholine-containing anticancer drugs with minimal side effects is an active and promising area of research. chemicalbook.com

Synthesis of Biologically Active Molecules

The utility of this compound as a synthetic intermediate is underscored by its application in the synthesis of a diverse array of biologically active molecules. For instance, derivatives of morpholine-2-carboxylic acid have been used to create novel benzophenone (B1666685) analogues with antiproliferative activity against various cancer cell lines. researchgate.net Furthermore, the morpholine scaffold has been integrated into benzimidazolium salts, which have shown potential as α-glucosidase inhibitors for the management of diabetes. silverfernchemical.com The synthesis of such molecules often involves multi-step reaction sequences where the morpholine derivative is a key starting material. researchgate.net

Precursor for CNS-Active Compounds

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily the need for molecules to effectively cross the blood-brain barrier. chemicalbook.com The morpholine ring, due to its specific conformational and physicochemical properties, is a valuable heterocycle in the design of CNS-active compounds. chemicalbook.com Its weak basicity and the presence of the oxygen atom contribute to a favorable pKa and a flexible structure, which can enhance both blood solubility and brain permeability. chemicalbook.com Consequently, this compound and its derivatives are considered valuable precursors for the synthesis of compounds aimed at treating mood disorders, neurodegenerative diseases, and CNS tumors. chemicalbook.com

Formation of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. The morpholine scaffold, particularly that derived from morpholine-2-carboxylic acid, is a valuable tool in the creation of these molecules. frontiersin.orgresearchgate.net Research has focused on the diversity-oriented synthesis of sp3-rich morpholine peptidomimetics, which are of interest for their potential to modulate protein-protein interactions. frontiersin.org Morpholine carboxylic acids can be used as constrained amino acid surrogates, influencing the conformation of the resulting peptidomimetic. researchgate.netresearchgate.net This approach allows for the generation of structurally diverse molecules with potential applications in various therapeutic areas. frontiersin.org

Contribution to the Production of Fine Chemicals

Beyond its role in pharmaceuticals, this compound and the broader class of morpholine derivatives contribute significantly to the production of fine chemicals for various industrial applications. chemicalbook.com Morpholine itself is used as a corrosion inhibitor in boiler water treatment systems, a component in the manufacturing of rubber vulcanization accelerators, and as a solvent in chemical synthesis. chemicalbook.comsilverfernchemical.com Derivatives of morpholine are also employed as fungicides in agriculture and as components of waxes and polishes. chemicalbook.comnih.gov The availability of versatile building blocks like this compound facilitates the synthesis of these specialized chemicals, which are essential in numerous industrial processes. asianpubs.org

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